1-Bromo-3-ethylbenzene
Overview
Description
1-Bromo-3-ethylbenzene is a chemical compound with the empirical formula C8H9Br . It is a useful synthetic intermediate and is also used as a reagent to synthesize novel benzo[1,4]diazepin-2-one derivatives .
Synthesis Analysis
1-Bromo-3-ethylbenzene can be synthesized by reacting 1-bromo-3-ethylbenzene with sodium azide in an organic solvent such as dimethylformamide. The reaction yields the desired compound and sodium bromide as a byproduct .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-ethylbenzene is characterized by a benzene ring substituted with a bromine atom and an ethyl group . The molecular weight of the compound is 185.06 g/mol .Chemical Reactions Analysis
1-Bromo-3-ethylbenzene can participate in various chemical reactions. For instance, it can be used as a reagent to synthesize novel benzo[1,4]diazepin-2-one derivatives . The exact chemical reactions that 1-Bromo-3-ethylbenzene can undergo depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis
1-Bromo-3-ethylbenzene is a clear colourless to light yellow liquid . It has a molecular weight of 185.06 g/mol . The compound is characterized by a XLogP3 value of 3.4, indicating its lipophilicity .Scientific Research Applications
Catalysis in Organic Synthesis
1-Bromo-3-ethylbenzene plays a significant role as a catalyst in organic synthesis. For instance, it has been used as an efficient catalyst in the solvent-free synthesis of triazines, an important class of compounds with various applications (Ghorbani‐Vaghei et al., 2015). Similarly, this compound aids in the synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions (Ghorbani‐Vaghei et al., 2011), and in the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Pyrolysis and Decomposition Studies
1-Bromo-3-ethylbenzene has been studied in the context of the thermal decomposition of ethylbenzene, among other compounds. Key observations include the primary C-C bond split and the formation of styrene, providing insights into the pyrolysis mechanisms of similar compounds (Mueller-Markgraf & Troe, 1988).
Educational Use in Spectroscopy
In educational settings, 1-Bromo-3-ethylbenzene has been utilized in laboratory experiments to demonstrate the principles of NMR spectroscopy. An experiment using a 45 MHz benchtop NMR spectrometer to identify the structures and determine the amount of 1-bromoethylbenzene and 1,1-dibromoethylbenzene showcases its utility in teaching molecular structure characterization (Isaac-Lam, 2014).
Catalysis in Indole Synthesis
The compound also finds application in the synthesis of indoles, a significant class of organic compounds. It serves as an efficient catalyst for the one-pot synthesis of 3-substituted indoles from indole, aldehydes, and arylamines under solid-state conditions (Ghorbani‐Vaghei et al., 2014).
Ring Expansion in Organic Chemistry
1-Bromo-3-ethylbenzene is involved in ring expansion processes, such as the transformation of 1-bromo-2,3,4,5-tetraethylalumole into 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a reaction that showcases its role in complex organic transformations (Agou et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-ethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFJYAZQMFCUIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181706 | |
Record name | Benzene, 1-bromo-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-ethylbenzene | |
CAS RN |
2725-82-8 | |
Record name | 1-Bromo-3-ethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2725-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-ethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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